molecular formula C19H18O3 B14199886 Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate CAS No. 923026-96-4

Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate

Cat. No.: B14199886
CAS No.: 923026-96-4
M. Wt: 294.3 g/mol
InChI Key: ZWFNGFNFOWCCMI-UHFFFAOYSA-N
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Description

Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is an ester derivative of 1,3-diphenylprop-2-yn-1-ol and is characterized by the presence of an ethyl acetate group attached to the 1,3-diphenylprop-2-yn-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate typically involves the esterification of 1,3-diphenylprop-2-yn-1-ol with ethyl acetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,3-diphenylprop-2-yn-1-one or 1,3-diphenylprop-2-ynoic acid.

    Reduction: Formation of 1,3-diphenylprop-2-yn-1-ol.

    Substitution: Formation of various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl rings. These effects can modulate the compound’s ability to undergo various chemical reactions and interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylprop-2-yn-1-ol: The parent alcohol from which the ester is derived.

    1,3-Diphenylprop-2-yn-1-one: A ketone derivative with similar structural features.

    1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: A piperidine derivative with comparable reactivity.

Uniqueness

Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate is unique due to its ester functional group, which imparts distinct chemical and physical properties. The presence of the ethyl acetate moiety enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and various applications.

Properties

CAS No.

923026-96-4

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl 2-(1,3-diphenylprop-2-ynoxy)acetate

InChI

InChI=1S/C19H18O3/c1-2-21-19(20)15-22-18(17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,18H,2,15H2,1H3

InChI Key

ZWFNGFNFOWCCMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(C#CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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